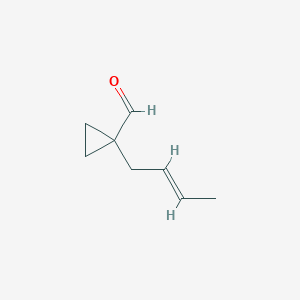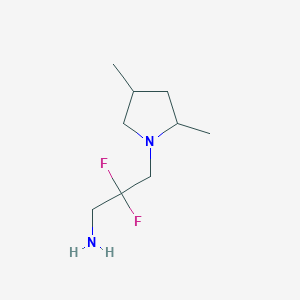![molecular formula C13H16N2O2 B13177097 1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
1-[4-(Aminomethyl)benzoyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Métodos De Preparación
The synthesis of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves several steps, typically starting with the formation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The aminomethyl group is then introduced through amination reactions, and the benzoyl group is added via acylation reactions. Industrial production methods often involve multicomponent reactions and cyclization processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[4-(Aminomethyl)benzoyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
Aplicaciones Científicas De Investigación
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is unique due to its specific structure and functional groups. Similar compounds include:
4-Piperidinone, 1-benzoyl-: Lacks the aminomethyl group, resulting in different reactivity and applications.
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds have different substitution patterns on the piperidine ring, leading to varied biological activities.
N-benzoylpiperidines: These compounds share the benzoyl group but differ in other substituents, affecting their chemical properties and uses.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-[4-(aminomethyl)benzoyl]piperidin-4-one |
InChI |
InChI=1S/C13H16N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-9,14H2 |
Clave InChI |
ISFDNDBONIXFOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
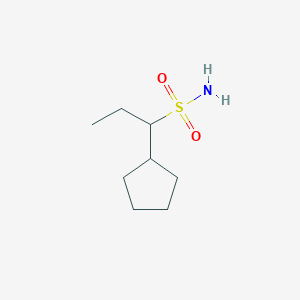

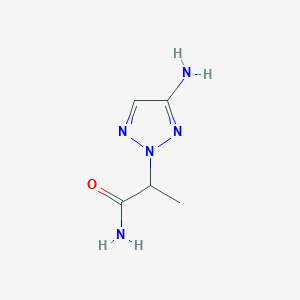
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
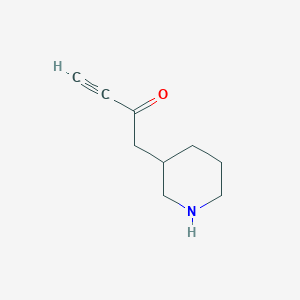

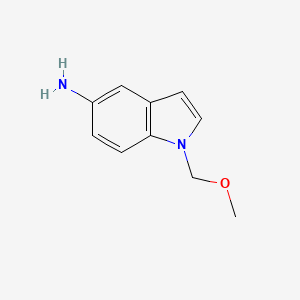

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
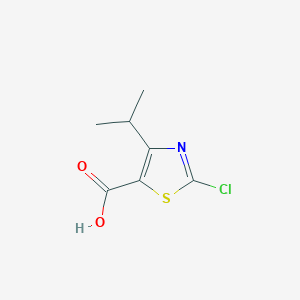
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
